molecular formula C18H12ClF3N2O2S B12124065 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12124065
M. Wt: 412.8 g/mol
InChI Key: ZSQXLHDFMIDYJU-NVNXTCNLSA-N
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Description

This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family, characterized by a thiazolone core with a benzylidene group at position 5 and a substituted phenylamino group at position 2 . The specific substituents here include a 2-methoxybenzylidene moiety and a 4-chloro-2-(trifluoromethyl)phenylamino group. These groups confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity. The compound is synthesized via a mild, one-pot method involving potassium carbonate in methanol, yielding high purity products .

Properties

Molecular Formula

C18H12ClF3N2O2S

Molecular Weight

412.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClF3N2O2S/c1-26-14-5-3-2-4-10(14)8-15-16(25)24-17(27-15)23-13-7-6-11(19)9-12(13)18(20,21)22/h2-9H,1H3,(H,23,24,25)/b15-8-

InChI Key

ZSQXLHDFMIDYJU-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with 4-chloro-2-(trifluoromethyl)aniline, followed by the introduction of the benzylidene group through a Knoevenagel condensation reaction with 2-methoxybenzaldehyde. The reaction conditions often require the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can possess significant antimicrobial activity against various bacterial strains and fungi. These compounds may inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.
  • Anti-inflammatory Effects : Thiazole derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various applications:

  • Antimicrobial Activity : A study published in Pharmaceuticals highlighted the synthesis of thiazole derivatives and their antimicrobial profiles against resistant strains of bacteria. The results indicated promising activity, suggesting that modifications to the thiazole structure could lead to new antimicrobial agents .
  • Anticancer Research : In a recent investigation into novel thiazole compounds, researchers found that specific structural modifications led to increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of substituent effects on biological activity .
  • Inflammation Models : Another research effort demonstrated that certain thiazole derivatives could reduce inflammatory markers in animal models, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. It can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenylamino ring improve yields (up to 94%) due to enhanced electrophilicity during nucleophilic substitution .
  • Solubility : Methoxy and hydroxy benzylidene substituents increase polarity and aqueous solubility compared to chloro or nitro analogs .

Spectroscopic and Physicochemical Properties

NMR and IR Data Comparison
  • ¹H NMR: The target compound exhibits aromatic proton signals at δ 6.64–7.95 ppm, similar to analogs like 6j . The NH proton resonates as a broad singlet near δ 10.8–11.2 ppm due to hydrogen bonding . The trifluoromethyl group causes deshielding of adjacent protons, shifting signals upfield compared to non-fluorinated analogs .
  • IR :
    • Strong C=O stretches at 1710–1715 cm⁻¹ and C=N vibrations at 1452–1462 cm⁻¹ are consistent across all analogs .
Molecular Weight and Lipophilicity
  • The target compound (MW = 422.42) is heavier than analogs like 6j (MW = 359.01) due to the trifluoromethyl and methoxy groups .
  • LogP : The trifluoromethyl group increases lipophilicity (predicted LogP ~3.5), enhancing membrane permeability compared to hydroxy-substituted analogs (LogP ~2.8) .

Biological Activity

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one , with CAS Number 853904-43-5, is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClF3N2OSC_{17}H_{14}ClF_3N_2OS with a molecular weight of 400.8 g/mol. Its structure features a thiazolone ring, an amino group, and various aromatic substituents which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The following sections detail specific findings regarding its cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action.

Cytotoxic Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the range of 3.6 µM to 11.0 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Reference
HCT-1163.6 - 11.0
MCF-74.0 - 10.0
HeLa5.0 - 12.0

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of this compound:

  • The presence of the trifluoromethyl group enhances lipophilicity and biological interaction.
  • Substituents on the thiazole ring play a crucial role in modulating cytotoxicity.

A comparative analysis with similar compounds highlights that modifications to the aromatic rings can lead to significant variations in activity .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Treatment with the compound induces G0/G1 and G2/M phase arrest in cancer cells, suggesting interference with cell cycle progression.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in both wild-type and mutant p53 cell lines, indicating a p53-independent pathway for apoptosis induction .
  • Inhibition of MDM2-p53 Interactions : Although the compound did not directly inhibit MDM2-p53 interactions, it was found to affect downstream signaling pathways related to apoptosis and cell survival .

Case Studies

A notable study investigated the effects of this compound on glioblastoma multiform cells, where it demonstrated marked antitumor activity, leading to reduced cell viability through apoptosis induction . Another study focused on its selective toxicity against non-small cell lung cancer cells, revealing IC50 values as low as 0.21 µM for resistant variants .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one?

The synthesis involves multi-step reactions, including Knoevenagel condensation and nucleophilic substitution. Key steps include:

  • Step 1 : Condensation of 4-chloro-2-(trifluoromethyl)aniline with a thiazolidinone precursor under reflux in acetic acid (yield: 85%) .
  • Step 2 : Introduction of the 2-methoxybenzylidene group via microwave-assisted Knoevenagel condensation (92–96% yield) using ethanol and K₂CO₃ as catalysts .
  • Optimization : Microwave irradiation reduces reaction time (30–50 minutes) compared to conventional heating (7 hours) .

Q. Key Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureTimeYield
1Acetic acid, NaOAcAcOHReflux7 h85%
2K₂CO₃, amino acidsEthanolRT30–50 min92–96%

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., Z-configuration of the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₀H₁₄ClF₃N₂OS) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the thiazol-4-one carbonyl group .
  • Melting Point Analysis : Consistent values (e.g., 226–228°C) indicate purity .

Q. What initial biological assays are recommended to evaluate the compound’s activity?

Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assay (IC₅₀ values) using human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays with IC₅₀ determination .
  • Antimicrobial : Agar diffusion tests against Gram-positive/negative bacteria .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiazole C2 position. Key observations:

  • Kinetic Studies : Second-order kinetics in reactions with amines, suggesting a bimolecular mechanism .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
  • Steric Effects : Bulky substituents on the benzylidene group reduce reaction rates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology :

  • Vary Substituents : Synthesize analogs with halogen (F, Cl), alkoxy (OCH₃), or alkyl groups on the benzylidene/phenyl rings .
  • Assay Parallelization : Test all analogs against the same biological targets (e.g., cancer cell lines, enzymes) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. SAR Example Table

Analog SubstituentAnticancer IC₅₀ (µg/mL)COX-2 Inhibition (%)
2-OCH₃1.6172
4-Cl2.3565
3,4-diOCH₃0.9885

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. MTT) .
  • Structural Verification : Reconfirm compound identity via XRD or 2D NMR if discrepancies arise .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or kinase active sites .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger .

Q. How can metabolic stability be evaluated in vitro?

  • Liver Microsomes : Incubate with human/rat liver microsomes; quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What methods resolve enantiomers if chiral centers are introduced?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phase .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra .

Q. How can synergistic effects with existing therapeutics be investigated?

  • Combination Index (CI) : Calculate via the Chou-Talalay method using CompuSyn software .
  • Mechanistic Studies : Perform transcriptomics to identify pathways enhanced by combination therapy .

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